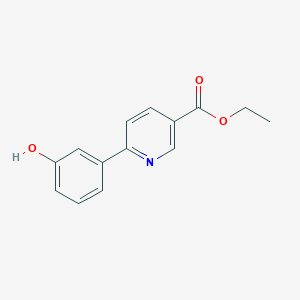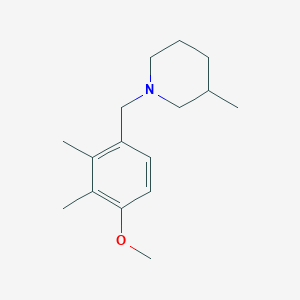
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DBFFT, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may exert its biological effects by interacting with various cellular targets. For example, it has been suggested that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may interfere with the function of mitochondria, which are the energy-producing organelles within cells.
Biochemical and Physiological Effects:
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell proliferation and differentiation. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for producing 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one and related compounds. Another area of interest is the investigation of the mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in animal models and clinical trials, which may pave the way for its use as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde, 2-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
Wissenschaftliche Forschungsanwendungen
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the process of programmed cell death. It has also been found to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-4-3-5-11(18)9(10)8-14-15(21)20(16(22)23-14)13-7-2-1-6-12(13)19/h1-8H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNKHCMYXECMG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)